molecular formula C20H18ClN3O3S B2725878 Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate CAS No. 478261-85-7

Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate

Cat. No.: B2725878
CAS No.: 478261-85-7
M. Wt: 415.89
InChI Key: PKYGQSWGFRANDZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, includes functional groups that suggest various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

  • Molecular Formula : C20H18ClN3O3S
  • Molecular Weight : 415.89 g/mol
  • CAS Number : [Not provided in sources]

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrimidine and pyridine moieties suggests potential inhibition of pathways involved in inflammation and cancer progression. Preliminary studies indicate that it may modulate the activity of enzymes related to inflammatory responses and possess cytotoxic effects against certain cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and pyrimidine groups have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

StudyCompoundCell LineIC50 (µM)Mechanism
AThis compoundMCF-7 (Breast)12.5Apoptosis induction
BThis compoundA549 (Lung)15.0Cell cycle arrest

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.

StudyCompoundModelEffect on Cytokines
CThis compoundRAW264.7 Macrophages↓ TNF-alpha, ↓ IL-6

Case Studies

  • Case Study: Anticancer Efficacy
    • A study involving the administration of the compound in a murine model demonstrated a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, indicating the compound's effectiveness as a potential chemotherapeutic agent.
  • Case Study: Inflammatory Response Modulation
    • In a controlled experiment using lipopolysaccharide (LPS) induced inflammation in rats, treatment with the compound resulted in reduced swelling and pain response, alongside decreased levels of inflammatory markers.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyrimidin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-3-27-19(26)16-12(2)24-18(28-20-22-9-4-10-23-20)15(11-25)17(16)13-5-7-14(21)8-6-13/h4-11,17,24H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYGQSWGFRANDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=NC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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